1-(2-ethoxyphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one
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Description
1-(2-ethoxyphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives: Compounds similar to 1-(2-ethoxyphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one are synthesized for various studies. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives are detailed, which involves reactions with hydrazine hydrate, acetylacetone, and 2-(4-methoxybenzylidene)malononitrile (Hassan, Hafez, & Osman, 2014).
- Crystal Structure Analysis: Studies have been conducted on similar molecules focusing on their crystal structure. For example, research on the crystal structure of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole and related compounds reveals insights into molecular geometry and hydrogen bonding patterns (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).
Biological Activities
- Cytotoxicity Studies: Compounds with structural similarities are screened for cytotoxic activities. For example, new synthesized pyrazole and pyrazolopyrimidine derivatives have been evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
- Antibacterial Activities: Some derivatives exhibit strong antibacterial properties. For instance, two new antipyrine derivatives show significant antibacterial activities (Zhang, 2011).
Chemical Properties and Applications
- Reactivity and Synthesis: The reactivity of similar compounds, such as in the synthesis of Pyrazolopyrazol derivatives, is explored through reactions with donor compounds in ethanol. These synthesized products have potential applications in various fields due to their unique chemical properties (Abou-Zied & El-Mansory, 2014).
- Corrosion Inhibition: Pyran derivatives, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors. This application is significant in industrial settings for the protection of metals in acidic environments (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-25-18-7-5-4-6-17(18)23-13-12-21-19(20(23)24)22-14-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVISRGWWYDNHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.